

A Comprehensive Technical Guide to Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-bromo-2-fluorobenzoate**

Cat. No.: **B195147**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both bromine and fluorine substituents on a benzoate ring, provides versatile reactivity for the synthesis of complex molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of **methyl 4-bromo-2-fluorobenzoate**, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and visual representations of relevant chemical and biological pathways are included to support researchers in their scientific endeavors.

Physicochemical Properties

Methyl 4-bromo-2-fluorobenzoate is a white to off-white solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	233.03 g/mol	[1]
Molecular Formula	C ₈ H ₆ BrFO ₂	[1]
CAS Number	179232-29-2	[1]
Melting Point	58-60 °C	[2]
Boiling Point	272.7 ± 25.0 °C at 760 Torr	[2]
Density	1.577 ± 0.06 g/cm ³	[2]
Flash Point	118.7 ± 23.2 °C	[2]
Solubility	Slightly soluble in chloroform and methanol.	

Experimental Protocols

Synthesis of Methyl 4-bromo-2-fluorobenzoate

A common and efficient method for the synthesis of **methyl 4-bromo-2-fluorobenzoate** is the esterification of 4-bromo-2-fluorobenzoic acid.

Materials:

- 4-bromo-2-fluorobenzoic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl₂) or a few drops of sulfuric acid
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

- Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 5 g, 23 mmol) in methanol.[2]
- Add a few drops of sulfuric acid to the solution.[2] Alternatively, for a more reactive approach, cool the solution to 0°C and slowly add thionyl chloride.
- Reflux the reaction mixture for approximately 20 hours.[2]
- After cooling, hydrolyze the reaction mixture.[2]
- Extract the product with ethyl acetate.[2]
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- The product can be further purified by flash chromatography to obtain a white solid.[2]

Characterization Data

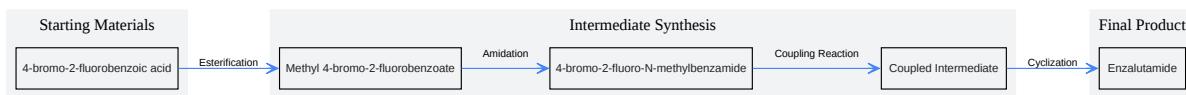
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, CDCl_3): δ 7.86 - 7.78 (m, 1H), 7.39 - 7.30 (m, 2H), 3.92 (s, 3H).[2]

Infrared (IR) Spectroscopy:

An FTIR spectrum of **methyl 4-bromo-2-fluorobenzoate** is available through spectral databases, which can be used to identify characteristic functional group vibrations.[3]

Mass Spectrometry (MS):

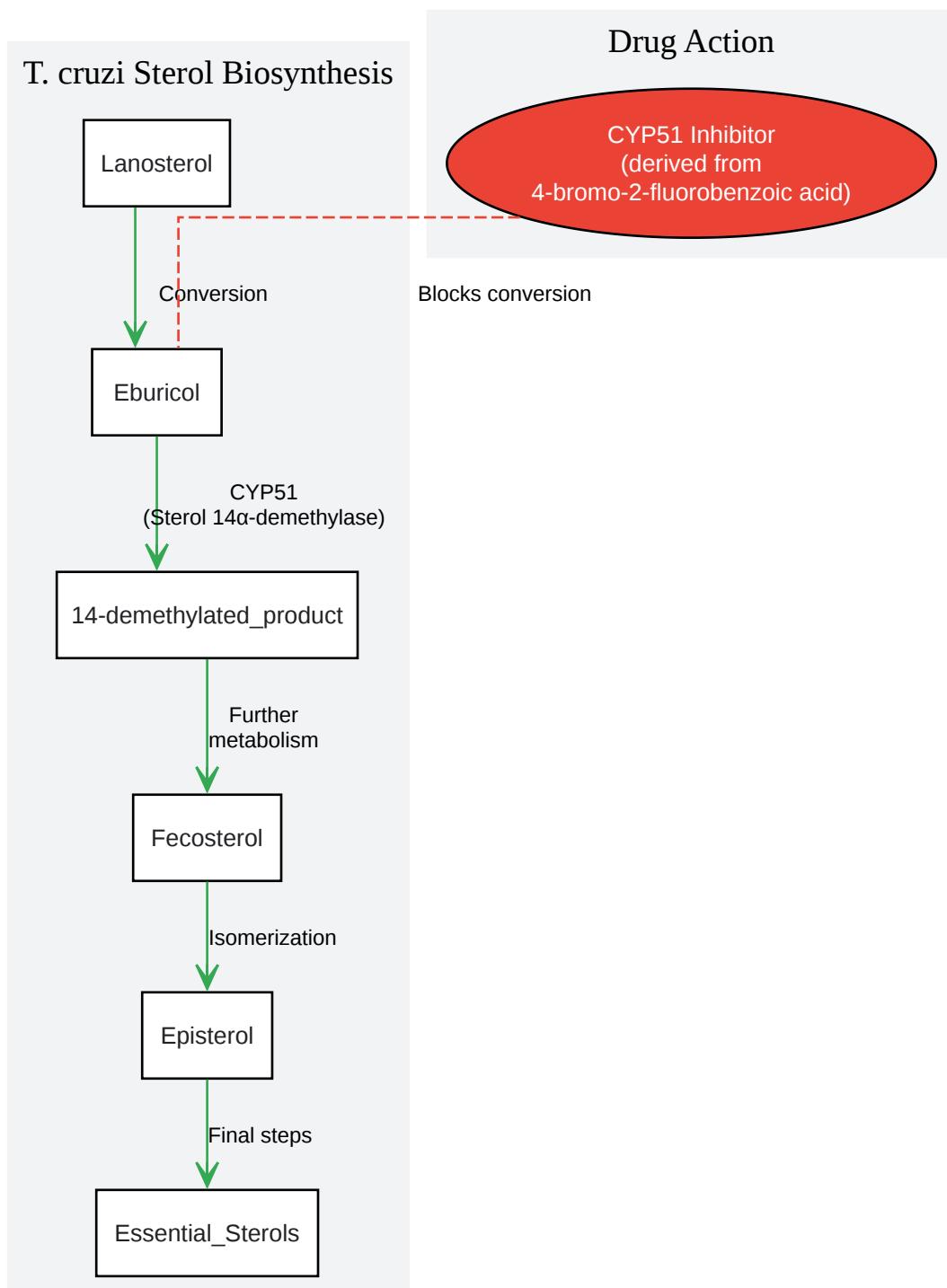

Mass spectral data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[4]

Applications in Drug Discovery and Development

Methyl 4-bromo-2-fluorobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility is particularly notable in the development of treatments for cancer and infectious diseases.

Synthesis of Enzalutamide

Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. A key step in its synthesis involves the use of a derivative of **methyl 4-bromo-2-fluorobenzoate**. The general synthetic workflow is outlined below.


[Click to download full resolution via product page](#)

Caption: Synthetic pathway of Enzalutamide from 4-bromo-2-fluorobenzoic acid.

Inhibitors of *Trypanosoma cruzi* CYP51

4-Bromo-2-fluorobenzoic acid, the precursor to **methyl 4-bromo-2-fluorobenzoate**, is used in the synthesis of inhibitors targeting sterol 14 α -demethylase (CYP51) in *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[5] CYP51 is a crucial enzyme in the parasite's sterol biosynthesis pathway, making it an attractive drug target.^{[6][7]}

The sterol biosynthesis pathway in *T. cruzi* is essential for the parasite's viability. Inhibition of CYP51 disrupts the production of essential sterols, leading to parasite death.

[Click to download full resolution via product page](#)

Caption: Inhibition of the *T. cruzi* sterol biosynthesis pathway by a CYP51 inhibitor.

Conclusion

Methyl 4-bromo-2-fluorobenzoate is a versatile and valuable reagent in organic synthesis, particularly for the development of new therapeutic agents. Its well-defined physicochemical properties and established synthetic routes make it a reliable choice for researchers in both academic and industrial settings. The successful application of this compound and its derivatives in the synthesis of drugs like enzalutamide and in the exploration of novel enzyme inhibitors highlights its significant potential in advancing medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Methyl 4-bromo-2-fluorobenzoate(179232-29-2) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [chemicalbook.com]
- 6. Targeting Trypanosoma cruzi Sterol 14 α -Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 4-bromo-2-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195147#methyl-4-bromo-2-fluorobenzoate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com